Cas no 1246820-86-9 (1’-Oxo Perazine-d8)

1’-Oxo Perazine-d8 is a deuterated analog of 1’-Oxo Perazine, where eight hydrogen atoms are replaced with deuterium. This isotopic labeling enhances the compound's utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced background interference. The deuterium substitution also increases metabolic stability, making it valuable for pharmacokinetic and drug metabolism research. Its high isotopic purity ensures reliable tracing in analytical applications. This compound is particularly useful as an internal standard in quantitative LC-MS/MS assays, ensuring accurate and reproducible results. Its chemical stability and well-characterized properties make it a preferred choice for research in pharmaceutical and biomedical sciences.
1’-Oxo Perazine-d8 structure
1’-Oxo Perazine-d8 structure
Product Name:1’-Oxo Perazine-d8
CAS No:1246820-86-9
MF:C20H23N3OS
MW:361.530416727066
CID:4552361
Update Time:2025-10-30

1’-Oxo Perazine-d8 Chemical and Physical Properties

Names and Identifiers

    • 1’-Oxo Perazine-d8
    • 1-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-1-one
    • Inchi: 1S/C20H23N3OS/c1-21-12-14-22(15-13-21)20(24)10-11-23-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)23/h2-9H,10-15H2,1H3/i12D2,13D2,14D2,15D2
    • InChI Key: OELLRNXFVAVVKM-DHNBGMNGSA-N
    • SMILES: C(N1C([2H])([2H])C([2H])([2H])N(C)C([2H])([2H])C1([2H])[2H])(=O)CCN1C2C=CC=CC=2SC2=C1C=CC=C2

1’-Oxo Perazine-d8 Pricemore >>

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Additional information on 1’-Oxo Perazine-d8

Comprehensive Overview of 1’-Oxo Perazine-d8 (CAS No. 1246820-86-9): Applications, Research Insights, and Industry Trends

The compound 1’-Oxo Perazine-d8 (CAS No. 1246820-86-9) is a deuterated analog of the well-known perazine derivative, a class of compounds widely studied for their potential in pharmaceutical and biochemical research. With the increasing demand for isotopically labeled compounds in drug metabolism studies and analytical chemistry, 1’-Oxo Perazine-d8 has garnered significant attention due to its unique properties and applications. This article delves into the molecular characteristics, research applications, and emerging trends surrounding this compound, while addressing common queries from scientists and industry professionals.

One of the primary reasons for the growing interest in 1’-Oxo Perazine-d8 is its role in deuterium labeling, a technique that enhances the stability and detection sensitivity of molecules in mass spectrometry and NMR spectroscopy. Researchers often search for "deuterated compounds in drug development" or "isotope-labeled standards for LC-MS," reflecting the need for reliable tools in pharmacokinetic and metabolomic studies. The incorporation of eight deuterium atoms in 1’-Oxo Perazine-d8 significantly reduces metabolic degradation, making it invaluable for tracing drug pathways and quantifying metabolites in complex biological matrices.

From a structural perspective, 1’-Oxo Perazine-d8 features a modified perazine backbone with an oxidized carbonyl group at the 1’-position. This modification not only alters its physicochemical properties but also expands its utility in mechanistic studies and receptor binding assays. Recent publications highlight its use in investigating neurotransmitter interactions, particularly in the context of "dopamine receptor modulation" and "serotonin signaling pathways," which are hot topics in neuroscience and psychiatric drug discovery.

The synthesis of 1’-Oxo Perazine-d8 involves advanced deuterium exchange techniques, often prompting queries like "how to synthesize deuterated pharmaceuticals" or "best practices for isotopic purity validation." Manufacturers emphasize rigorous quality control, including HPLC and MS analysis, to ensure ≥98% isotopic enrichment—a critical factor for reproducibility in research. Additionally, the compound’s stability under various pH conditions makes it suitable for in vitro and in vivo applications, addressing another frequent search term: "stable isotope-labeled probes for bioimaging."

Beyond academia, the pharmaceutical industry is exploring 1’-Oxo Perazine-d8 for drug formulation optimization and patent extension strategies. With the rise of personalized medicine, queries such as "deuterated drugs in clinical trials" or "advantages of deuterium in FDA-approved drugs" have surged. While 1’-Oxo Perazine-d8 itself is not a therapeutic agent, its analogs are being evaluated for enhanced pharmacokinetic profiles, aligning with the trend toward "heavy atom drugs" that offer prolonged half-lives and reduced dosing frequencies.

Environmental and regulatory considerations also play a role in the discourse around 1’-Oxo Perazine-d8. Researchers frequently inquire about "green chemistry in deuterium labeling" or "sustainable synthesis of isotopic compounds." Innovations in catalytic deuterium incorporation and solvent-free reactions are reducing the environmental footprint of producing such specialized chemicals, further driving adoption in eco-conscious laboratories.

In summary, 1’-Oxo Perazine-d8 (CAS No. 1246820-86-9) represents a versatile tool at the intersection of chemistry, biology, and medicine. Its applications span from basic research to industrial drug development, addressing pressing questions in modern science. As demand for precision in analytical and therapeutic sciences grows, this compound will likely remain a focal point for innovation, underscored by its relevance to trending topics like "deuterium in drug design" and "next-generation isotopic labeling."

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